3-Formylpyrazolo[1,5-a]pyridin-5-yl acetate
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Overview
Description
3-Formylpyrazolo[1,5-a]pyridin-5-yl acetate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylpyrazolo[1,5-a]pyridin-5-yl acetate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine ring, making it possible to tailor the compound for specific applications.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Formylpyrazolo[1,5-a]pyridin-5-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Carboxypyrazolo[1,5-a]pyridin-5-yl acetate.
Reduction: 3-Hydroxypyrazolo[1,5-a]pyridin-5-yl acetate.
Substitution: Various substituted pyrazolo[1,5-a]pyridin-5-yl acetates depending on the nucleophile used.
Scientific Research Applications
3-Formylpyrazolo[1,5-a]pyridin-5-yl acetate has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting devices (OLEDs) and other optoelectronic applications.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Formylpyrazolo[1,5-a]pyridin-5-yl acetate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the fused ring system, which can lead to different biological activities and applications.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with a different fusion pattern, offering distinct properties and uses.
Uniqueness
3-Formylpyrazolo[1,5-a]pyridin-5-yl acetate is unique due to its specific functional groups (formyl and acetate) and the position of these groups on the pyrazolo[1,5-a]pyridine ring
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
(3-formylpyrazolo[1,5-a]pyridin-5-yl) acetate |
InChI |
InChI=1S/C10H8N2O3/c1-7(14)15-9-2-3-12-10(4-9)8(6-13)5-11-12/h2-6H,1H3 |
InChI Key |
OTBITZPXTLKKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=NN2C=C1)C=O |
Origin of Product |
United States |
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